

BDP TMR Azide for Cellular Labeling: Application Notes and Protocols

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Compound of Interest

Compound Name: BDP TMR azide

Cat. No.: B13714336

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Introduction

The visualization of biological processes within living cells is fundamental to advancing our understanding of cellular function, disease progression, and the development of novel therapeutics. BDP TMR (Borondipyrromethene Tetramethylrhodamine) is a bright and photostable fluorophore with spectral properties similar to TAMRA. Its azide derivative, **BDP TMR azide**, serves as a powerful tool for bioorthogonal labeling applications, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This document provides detailed protocols for the labeling of cellular components using **BDP TMR azide**. The primary method described involves a two-step process: first, the metabolic incorporation of an alkyne-modified monosaccharide into cellular glycans, followed by the specific and covalent attachment of **BDP TMR azide** via CuAAC. This approach allows for the highly selective and efficient fluorescent labeling of cell surface and intracellular glycoconjugates with minimal perturbation to the biological system.

Physicochemical and Fluorescence Properties of BDP TMR Derivatives

BDP TMR dyes are known for their high fluorescence quantum yields and photostability. The azide, alkyne, and DBCO derivatives of BDP TMR are commercially available and enable flexible experimental design for both copper-catalyzed and strain-promoted click chemistry.

Property	BDP TMR Azide	BDP TMR Alkyne	BDP TMR DBCO
Excitation Maximum	~545 nm[1]	~545 nm	~546 nm
Emission Maximum	~570 nm[1]	~570 nm	~569 nm
Fluorescence Quantum Yield	~0.95[1]	~0.95	High
Solubility	Soluble in alcohols, DMF, DMSO[1]	Good in chlorinated organic solvents, DMSO, and alcohols	Good in most organic solvents
Reactive Group	Azide	Terminal Alkyne	Dibenzocyclooctyne (DBCO)
Click Chemistry Method	Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

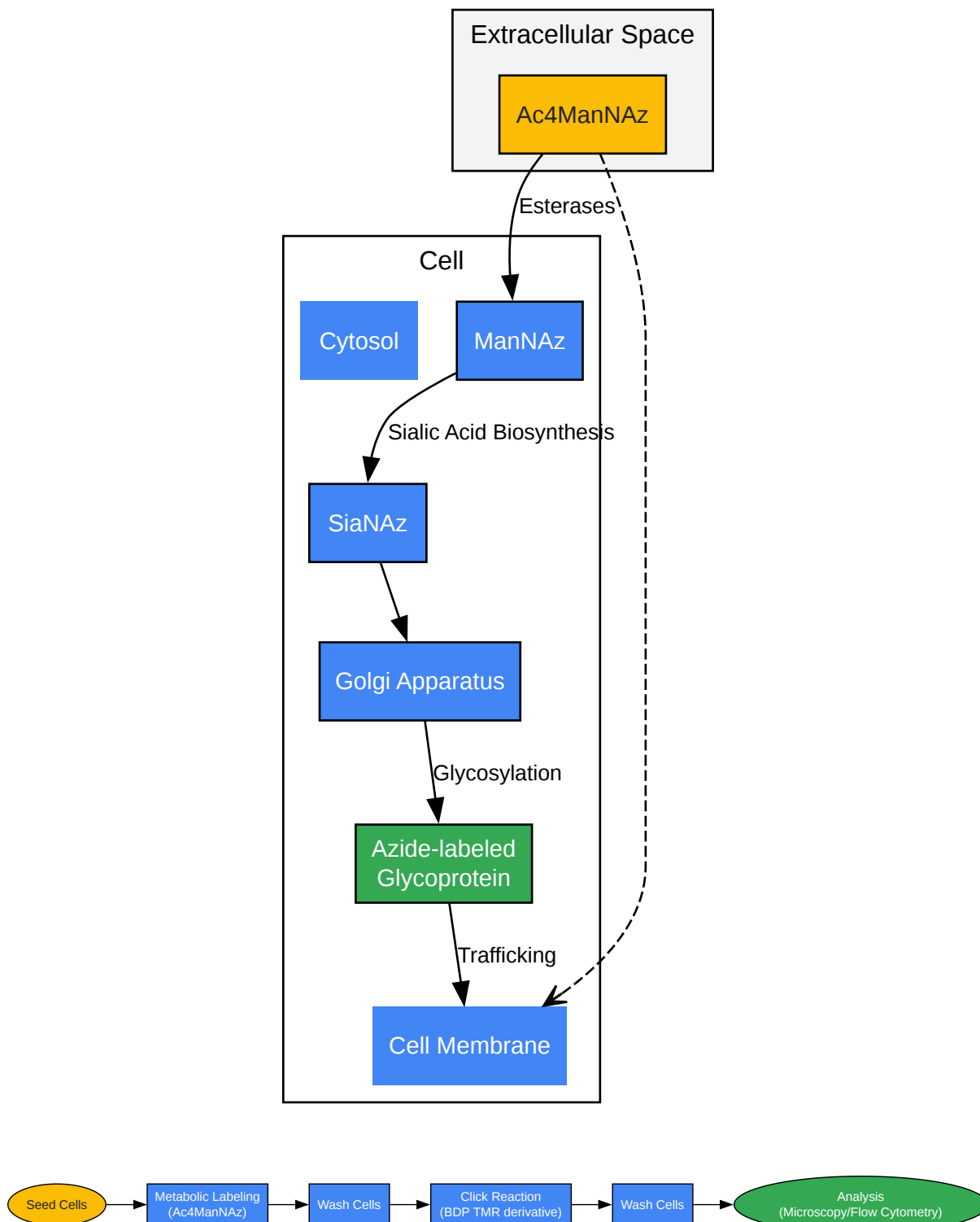
Experimental Protocols

This section details the protocols for labeling cell surface glycans using metabolic glycoengineering followed by a click reaction with a BDP TMR derivative. Two primary click chemistry methods are presented: the copper(I)-catalyzed reaction with BDP TMR alkyne and the strain-promoted (copper-free) reaction with BDP TMR DBCO.

Signaling Pathway: Metabolic Glycoengineering

The first step in this cell labeling strategy is to introduce a bioorthogonal chemical reporter, an azide group, into the cell's glycans. This is achieved by hijacking the cell's natural metabolic pathways. Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz). The cell's enzymes process this

unnatural sugar and incorporate it into sialic acid residues on cell surface glycoproteins and glycolipids.



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References

- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
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